Menthyl salicylate
Overview
Description
Menthyl salicylate is an ester formed from menthol and salicylic acid. It is commonly used in topical analgesic products for its pain-relieving properties. This compound is known for its ability to provide relief from minor aches and pains of muscles and joints, such as those associated with arthritis, backache, and sprains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Menthyl salicylate is synthesized through the esterification of menthol and salicylic acid. The reaction typically involves heating menthol and salicylic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is heated and stirred continuously to ensure uniformity and complete reaction. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: The compound can be oxidized under specific conditions to produce various oxidation products, although this is less common in practical applications.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: Menthol and salicylic acid.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Scientific Research Applications
Menthyl salicylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Incorporated in topical formulations for pain relief.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
Menthyl salicylate exerts its effects primarily through its action as a counter-irritant. When applied topically, it stimulates the superficial afferent nerves, causing vasodilation and a sensation of cooling followed by warming. This distracts the brain from deeper-seated pain signals, providing relief from pain . Additionally, salicylates inhibit the enzyme cyclooxygenase, reducing the formation of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Methyl salicylate:
Salicylic acid: A precursor to menthyl salicylate, it is widely used in skincare products for its keratolytic and anti-inflammatory properties.
Uniqueness: this compound combines the properties of both menthol and salicylic acid, providing a dual mechanism of action that includes both counter-irritant and anti-inflammatory effects. This makes it particularly effective in topical pain relief formulations, offering both immediate and sustained relief from pain .
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOXEWUZWQYCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858853 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-46-3, 109423-22-5 | |
Record name | Benzoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Menthyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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